mammastatin - 122303-96-2

mammastatin

Catalog Number: EVT-1510625
CAS Number: 122303-96-2
Molecular Formula: C6H8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mammastatin was first isolated from human breast tissue, particularly from milk and mammary gland extracts. Its discovery was significant in understanding the biochemical environment of breast tissue and its implications in cancer biology.

Classification

Mammastatin is classified as a peptide hormone due to its proteinaceous nature and its biological activity in regulating cellular functions. It is also categorized as an anticancer agent, given its inhibitory effects on tumor cell growth, specifically in breast cancer.

Synthesis Analysis

Methods

The synthesis of mammastatin can be achieved through various methods, including:

  1. Solid-phase peptide synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the creation of complex peptides.
  2. Recombinant DNA technology: By inserting the gene encoding mammastatin into expression vectors, it can be produced in host cells such as bacteria or yeast.

Technical Details

  • Solid-phase synthesis typically involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added to a resin-bound peptide chain.
  • Recombinant methods require careful selection of host organisms and optimization of expression conditions to ensure proper folding and post-translational modifications.
Molecular Structure Analysis

Structure

Mammastatin consists of a specific sequence of amino acids that form a peptide structure. The exact molecular formula and three-dimensional configuration remain subjects of ongoing research, but it is characterized by a distinct arrangement that facilitates its biological activity.

Data

  • Molecular Weight: Approximately 5 kDa.
  • Amino Acid Sequence: The precise sequence is crucial for its function, though it remains proprietary to certain studies.
Chemical Reactions Analysis

Reactions

Mammastatin undergoes several biochemical reactions within the body:

  1. Binding to receptors: It interacts with specific receptors on breast cancer cells, initiating signal transduction pathways that lead to growth inhibition.
  2. Degradation pathways: Enzymatic breakdown by proteases can modulate its activity and availability.

Technical Details

  • The binding affinity and kinetics can be studied using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Understanding degradation pathways is essential for designing stable analogs with prolonged activity.
Mechanism of Action

Process

Mammastatin exerts its effects primarily through:

  1. Inhibition of cell proliferation: By binding to cell surface receptors, it triggers pathways that lead to cell cycle arrest.
  2. Induction of apoptosis: It promotes programmed cell death in malignant cells, contributing to tumor regression.

Data

Studies have shown that mammastatin can reduce the expression of oncogenic markers while increasing pro-apoptotic signals in breast cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when isolated.
  • Solubility: Soluble in aqueous solutions, which is essential for biological activity.

Chemical Properties

  • Stability: Sensitive to temperature and pH variations; requires controlled storage conditions.
  • Reactivity: Reacts with thiol groups and can form disulfide bonds under oxidative conditions.

Relevant Data or Analyses

Characterization techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm purity and structural integrity.

Applications

Scientific Uses

Mammastatin has potential applications in several areas:

  1. Cancer therapy: As a therapeutic agent targeting breast cancer, it may be used alone or in combination with other treatments.
  2. Research tool: Its mechanisms can help elucidate pathways involved in breast cancer progression and resistance.
  3. Biomarker development: Given its origins from breast tissue, it may serve as a biomarker for early detection or prognosis of breast cancer.
Introduction to Mammastatin in Breast Biology

Historical Context and Discovery of Mammastatin

The discovery of mammastatin in 1989 marked a pivotal advancement in understanding mammary-specific growth regulation. Isolated from conditioned media of normal human mammary epithelial cells (NHMCs), this tissue-specific growth inhibitor was identified through its ability to suppress proliferation in transformed mammary cell lines while sparing non-mammary cell types [2] [7]. Initial biochemical characterization revealed mammastatin as a heat-labile protein complex with distinct molecular weight variants (47 kDa and 65 kDa), distinguishing it functionally and structurally from other known growth inhibitors like transforming growth factor-beta (TGF-β) [2]. Early experimental evidence demonstrated that monoclonal antibodies targeting mammastatin neutralized its growth-inhibitory activity, enabling its purification and establishing its role as an endogenous regulator of epithelial homeostasis [2] [7]. This foundational work emerged alongside critical studies in breast cancer screening, which highlighted the relationship between mammographic density, epithelial cell proliferation, and cancer risk—providing a biological context for mammastatin’s significance [4].

Table 1: Key Milestones in Mammastatin Research

YearDiscovery/AdvanceExperimental ModelReference
1989Initial identification and isolationNormal human mammary cell conditioned media [2]
2000Differential isoform expression (53kD vs 44kD)Normal vs. breast cancer cell lysates [7]
2000Validation of systemic suppression in cancer patientsPatient-matched normal and tumor tissues [7]

Mammastatin as a Tissue-Specific Growth Inhibitor: Definition and Scope

Mammastatin functions as an autocrine/paracrine regulator exclusively active on mammary epithelium. Its biological activity is defined by three key properties:

  • Tissue Specificity: Mammastatin inhibits 5 transformed human mammary cell lines but exhibits no growth suppression in 11 non-mammary cell lines, confirming its mammary-targeted action [2] [7].
  • Molecular Isoforms: Immunoblot analyses identify three isoforms (44 kDa, 49 kDa, 53 kDa). Critically, only the phosphorylated 53 kDa variant demonstrates growth-inhibitory activity. The 44 kDa isoform—predominantly found in breast cancer cells—lacks biological function [7].
  • Calcium-Dependent Expression: Normal mammary cells cultured in low-calcium media significantly overexpress the 53 kDa mammastatin, suggesting ionic microenvironmental regulation of its activity [7].

Mechanistically, mammastatin induces G1/S cell cycle arrest by downregulating cyclins and cyclin-dependent kinases (CDKs). In normal cells, its expression is ubiquitous (detected in 138/138 normal breast cell lysates), whereas breast cancer cells either express inactive isoforms (28/41 cancer cell lysates) or show complete absence (13/41) [7]. This functional loss is implicated in unchecked proliferation—a hallmark of carcinogenesis.

Table 2: Mammastatin Isoforms and Functional Status

Isoform (kDa)Growth-Inhibitory ActivityPrimary Expression ContextDetection Rate
53YesNormal mammary epithelium; Low-calcium media100% normal cells (138/138)
49Variable/WeakBenign breast lesions<5% cancer cell lines
44NoBreast cancer cell lines/tissues68% cancer samples (28/41)

Breast Cancer Biology: Growth Regulation and Dysregulation

The transition from normal to malignant breast epithelium involves coordinated dysregulation of growth inhibitors and proliferative signals. Mammastatin deficiency exemplifies this imbalance:

  • Loss in Transformation: Whereas normal mammary tissues uniformly express active 53 kDa mammastatin, 0% of primary breast tumors or immortalized cancer cell lines retain this isoform [7]. Instead, cancer cells express inactive 44 kDa variants or exhibit complete gene silencing. Systemic suppression occurs even in histologically normal tissues from breast cancer patients, suggesting field carcinogenesis effects [7].
  • Epithelial-Stromal Crosstalk: Mammographic density—a robust breast cancer risk factor—reflects stromal-epithelial interactions influenced by mammastatin. Dense breasts exhibit increased epithelial cells, fibroblasts, and collagen, all potentially modulated by mammastatin’s absence [1] [4].
  • Molecular Mechanisms: Genomic analyses of breast cancer subtypes (Luminal A/B, HER2+, basal-like) reveal mammastatin loss correlates with:
  • PI3K/AKT/mTOR pathway hyperactivation (25–40% of cases) [3]
  • Dysregulated networks (DN) enriched in driver genes (e.g., PTEN, TP53) [9]
  • Estrogen receptor (ER) signaling aberrations [1]

Table 3: Molecular Alterations Associated with Mammastatin Deficiency

Molecular AlterationFunctional ConsequenceAssociation with Mammastatin Loss
PI3K/AKT/mTOR hyperactivationEnhanced cell survival/proliferationCompensatory pathway activation
PTEN mutation/deletionLoss of PIP3 regulationCo-occurrence in 30–40% of TNBC
Dysregulated network (DN) hubsTranscriptional instabilityEnriched in mammastatin-related interactors
ERα overexpressionHormone-independent growthCorrelates with mammastatin silencing

Concluding Perspective: Mammastatin represents a critical biological checkpoint in mammary homeostasis. Its tissue-specific suppression creates permissive conditions for malignant transformation through deranged growth control, stromal remodeling, and signaling crosstalk. Future therapeutic strategies targeting mammastatin restitution or mimetics hold promise—particularly given its absence in >95% of breast malignancies.

Properties

CAS Number

122303-96-2

Product Name

mammastatin

Molecular Formula

C6H8

Synonyms

mammastatin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.